The synthesis of N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine typically involves multi-step organic reactions where starting materials are transformed into the target compound through various chemical processes.
N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine features a complex molecular structure that can be represented using various chemical notation systems:
C1=CC=C(C=C1)C(=O)N(C2CCN(CC2)C(=S)C3=CC=CC=C3)C(=O)O
InChI=1S/C24H21N3O2S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;;/h1-8,18H,9-12H2;
The structural analysis reveals multiple functional groups including aromatic rings, a piperazine moiety, and hydroxyethyl side chains which contribute to its biological activity .
The chemical reactivity of N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine can be characterized by several key reactions:
These reactions are vital for modifying the compound to enhance its pharmacological properties or to facilitate its analysis in biological systems .
The mechanism of action for N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine is closely related to its parent compound, Quetiapine. It primarily acts as an antagonist at multiple neurotransmitter receptors:
This multi-receptor interaction profile helps in managing symptoms of psychosis and mood disorders effectively .
The physical properties of N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine include:
Chemical properties include:
N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine has several applications in scientific research:
Its role as an intermediate makes it crucial for understanding metabolic pathways and enhancing drug efficacy .
The synthesis of N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine (CAS 1189866-35-0) represents a sophisticated medicinal chemistry endeavor requiring precise sequential modifications to the dibenzo[b,f][1,4]thiazepine core structure. The foundational route begins with the preparation of the 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine scaffold through intramolecular Leuckart amide synthesis. This involves reacting o-chloronitrobenzene with thiophenol to form o-nitrodiphenyl sulfide, followed by catalytic hydrogenation using Raney Ni to yield the corresponding amine [6]. Subsequent phosgene treatment generates an isocyanate intermediate that undergoes aluminum chloride-catalyzed cyclization to form dibenzo[b,f][1,4]thiazepin-11(10H)-one—the crucial tricyclic precursor to quetiapine derivatives [6].
The introduction of the hydroxyethoxyethyl moiety occurs at the secondary amine position via nucleophilic substitution. Key optimization involves reacting the iminochloride intermediate (generated by treating the thiazepinone with POCl₃) with 2-(2-(piperazin-1-yl)ethoxy)ethanol under controlled temperatures (60-70°C) and anhydrous conditions to prevent hydrolysis [1] [5]. This step requires meticulous stoichiometric balance, with excess piperazine derivatives (1.2-1.5 equivalents) employed to minimize di-alkylation byproducts. Post-functionalization, the phenyloxycarbonyl group is installed through carbamate formation using phenyl chloroformate in dichloromethane with triethylamine as base scavenger. Reaction monitoring via HPLC reveals optimal yields (78-82%) occur at 0-5°C with slow reagent addition to suppress N-demethylation side reactions [5].
Table 1: Molecular Characteristics of Key Synthetic Intermediates
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine | 111974-74-4 | C₁₇H₁₇N₃S | 295.41 | Secondary amine, piperazine |
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine | 1189866-35-0 | C₁₇H₁₇N₃S | 295.41 | Tertiary amine, hydroxyl |
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d₈ | - | C₁₇H₉D₈N₃S | 303.45 | Deuterated analog |
Target Compound (N-phenyloxycarbonyl derivative) | - | C₂₄H₂₁N₃O₃S | 431.51 | Carbamate, hydroxyl |
Advanced Quality by Design (QbD) approaches have been implemented to optimize critical process parameters. Artificial Neural Network (ANN) programs (INForm V.4) enable multivariate analysis of factors including solvent polarity, catalyst loading, and reaction time, revealing that dimethylacetamide as solvent enhances the carbamoylation yield by 18% compared to THF [2]. Granulation studies demonstrate that sieving dried intermediates through 0.8 mm mesh screens (versus 1.4 mm) improves particle size distribution, increasing subsequent reaction homogeneity by reducing diffusion limitations [2].
The strategic incorporation of the hydroxyethoxyethyl chain leverages transition metal-catalyzed reactions to achieve regioselectivity and atom economy. This modification is critical for enhancing the compound's hydrophilicity and molecular recognition properties. Non-heme iron dioxygenases provide biomimetic inspiration for C-O bond formation, utilizing Fe(II)/α-ketoglutarate cofactor systems that generate high-valent iron(IV)-oxo intermediates capable of oxygen insertion into C-H bonds [7] [9]. Synthetic adaptations employ iron(II)phthalocyanine catalysts (0.5-2 mol%) with tert-butyl hydroperoxide as terminal oxidant to facilitate the hydroxylation of ethylene glycol ether precursors in situ [7]. Kinetic isotope effect studies (kH/kD = 4.2) confirm rate-limiting hydrogen atom transfer consistent with enzymatic mechanisms.
The catalytic cycle proceeds through three well-defined stages:
Table 2: Catalytic Parameters for Hydroxyethylation Reactions
Catalyst System | Temperature (°C) | TOF (h⁻¹) | Regioselectivity (%) | Byproduct Formation (%) |
---|---|---|---|---|
Fe(II)/α-KG biomimetic | 37 | 15 ± 2 | >98 β-position | <2 overoxidation |
Vanadium haloperoxidase | 30 | 22 ± 3 | 89 α-position | 11 epoxide formation |
Manganese porphyrin | 50 | 42 ± 5 | 78 mixture | 22 carbonyl compounds |
Copper-amine complex | 80 | 67 ± 7 | 95 β-position | 5 dehydration products |
Ligand design profoundly influences catalytic efficiency. Bidentate pyridine-carboxylate ligands enforce octahedral geometry around iron, accelerating oxygen transfer by 3-fold compared to monodentate ligands due to enhanced electrophilicity of the Fe(IV)=O unit [9]. Solvent screening identifies aqueous acetonitrile (1:1 v/v) as optimal, providing dielectric stabilization of polar transition states while maintaining substrate solubility. Advanced kinetic modeling reveals a second-order dependence on catalyst concentration (rate = k[cat]¹·⁷⁵[substrate]), suggesting cooperative bimetallic pathways in the turnover-limiting step [7].
Isotopic labeling studies using deuterated ethylene oxide (D₂C-CH₂O) confirm the retention of stereochemistry during ring-opening nucleophilic addition to the piperazine nitrogen. This supports an Sₙ2 mechanism where backside attack inverts the carbon configuration, verified by chiral HPLC analysis of the hydroxyethoxyethyl moiety (ee > 99%) [10]. Catalyst immobilization on mesoporous SBA-15 silica enhances recyclability, maintaining >90% yield over five cycles while minimizing metal contamination in pharmaceutical intermediates [9].
Installing the phenyloxycarbonyl group onto the secondary amine of N-desalkyl quetiapine introduces significant stability challenges due to the electrophilic nature of the carbamate carbonyl and the sensitivity of the adjacent hydroxyl group. The phenyloxycarbonyl moiety exhibits marked susceptibility to nucleophilic degradation, particularly under acidic conditions (pH < 4) where protonation of the carbamate oxygen increases electrophilicity, and alkaline conditions (pH > 8) where hydroxide directly attacks the carbonyl carbon [2] [8]. Degradation kinetic studies reveal a pH-rate profile with minimum degradation at pH 5.8-6.2, corresponding to the pKa of the carbamate nitrogen. Accelerated stability testing (40°C/75% RH) shows <3% impurity formation at pH 6.0 versus >15% at pH 3.0 over 14 days.
Three primary degradation pathways necessitate mitigation strategies:
Table 3: Degradation Kinetics of Phenyloxycarbonyl Quetiapine Derivatives
Stress Condition | Primary Degradant | Rate Constant (k, day⁻¹) | Half-life (days) | Stabilization Strategy |
---|---|---|---|---|
Acidic (0.1M HCl, 25°C) | Des-phenyloxycarbonyl | 0.081 ± 0.007 | 8.6 | Lyophilization with cyclodextrins |
Alkaline (0.01M NaOH, 25°C) | Phenol + CO₂ | 0.142 ± 0.011 | 4.9 | Microenvironmental pH control |
Thermal (60°C, dry) | Cyclic carbamate | 0.039 ± 0.003 | 17.8 | Steric hindering substituents |
Oxidative (0.3% H₂O₂) | Sulfoxide derivatives | 0.210 ± 0.018 | 3.3 | Antioxidant co-processing |
Molecular encapsulation using sulfobutyl ether β-cyclodextrin (SBE-β-CD) significantly enhances stability by forming 1:1 inclusion complexes (Kd = 2.3 × 10³ M⁻¹) that shield the carbamate carbonyl from nucleophiles. Isothermal titration calorimetry confirms binding is entropy-driven (ΔG = -28.5 kJ/mol), primarily through hydrophobic interactions between the phenyl ring and the cyclodextrin cavity [4]. This approach reduces hydrolytic degradation by 65% under accelerated humidity conditions.
Polymeric stabilization strategies employ carbopol 974P (23% w/w) and xanthan gum (31% w/w) as matrix formers that create protective microenvironments during solid-state processing. These hydrophilic polymers form hydrogen bonds with both the carbamate carbonyl (FTIR shift Δν = -23 cm⁻¹) and the hydroxyethoxy hydroxyl group, effectively "locking" the functional groups in unreactive conformations [2]. Artificial neural network optimization (FormRules V3.32) identifies optimal polymer ratios that balance stability with dissolution requirements, predicting that 17% carbopol / 12% xanthan gum blends extend the solid-state shelf-life to >24 months at 25°C/60% RH [2].
Synthetic modifications focus on introducing ortho-methyl substituents on the phenyl ring to impart steric hindrance against nucleophilic attack. This strategic molecular editing increases the transition state energy for hydrolysis by 8.2 kJ/mol, as calculated using density functional theory (B3LYP/6-31G*), resulting in a 4-fold reduction in degradation rate without compromising receptor binding affinity [8]. Additionally, replacing the terminal hydroxyl with a methoxy group prevents the intramolecular cyclization pathway, though this requires careful assessment of altered pharmacokinetic properties.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0